2,4-Dibromoaniline
Overview
Description
2,4-Dibromoaniline is an organic compound with the molecular formula C6H5Br2N. It is a derivative of aniline, where two bromine atoms are substituted at the 2nd and 4th positions of the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Mechanism of Action
Target of Action
2,4-Dibromoaniline is primarily used as a starting material in the synthesis of various compounds . It serves as a substrate in the Pd-catalyzed ortho-selective cross-coupling reactions of dihaloarenes with Grignard reagents . The primary targets of this compound are therefore the molecules it interacts with in these reactions.
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, it can react with trimethylsilylacetylene to synthesize acetylenic amine . This acetylenic amine is then used as a ligand to prepare the bis-amido complex of Ti (IV) .
Biochemical Pathways
It’s known that the compound plays a role in the synthesis of various organic compounds . Its involvement in these synthesis processes suggests that it may affect the biochemical pathways related to these compounds.
Result of Action
The primary result of this compound’s action is the production of new organic compounds. For example, it can be used to synthesize acetylenic amine . The specific molecular and cellular effects of this compound’s action would therefore depend on the properties of the compounds it helps synthesize.
Biochemical Analysis
Biochemical Properties
2,4-Dibromoaniline plays a crucial role in biochemical reactions, particularly in the synthesis of acetylenic amines and substituted benzimidazoles . It interacts with enzymes such as cytochrome P450, which is involved in its metabolic processing. The compound can also act as a substrate in Pd-catalyzed cross-coupling reactions, indicating its interaction with palladium complexes . These interactions are essential for its role in biochemical pathways and its utility in synthetic chemistry.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving oxidative stress responses. The compound can induce changes in gene expression related to detoxification and stress response pathways . Additionally, this compound impacts cellular metabolism by interacting with metabolic enzymes, leading to alterations in metabolic flux and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes such as cytochrome P450, leading to changes in their activity . The compound also affects gene expression by modulating transcription factors and signaling molecules involved in stress response pathways . These molecular interactions are critical for understanding the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions but can degrade under prolonged exposure to light and heat . Long-term studies have shown that this compound can cause persistent changes in cellular function, including sustained activation of stress response pathways and alterations in metabolic enzyme activity . These temporal effects are important for assessing the compound’s stability and long-term impact on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and minor changes in gene expression . At higher doses, it can cause significant toxicity, including liver damage and disruption of metabolic processes . These dosage-dependent effects highlight the importance of careful dose management in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its detoxification and excretion . It interacts with enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation with glutathione . These metabolic processes are crucial for the compound’s elimination from the body and its overall biochemical activity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transport proteins and binding molecules . The compound can accumulate in specific tissues, particularly the liver, where it undergoes metabolic processing . Its distribution is influenced by factors such as tissue perfusion and the presence of specific transporters.
Subcellular Localization
This compound localizes to specific subcellular compartments, including the endoplasmic reticulum and mitochondria . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these organelles . The subcellular localization of this compound is essential for its activity and function, as it allows the compound to interact with key metabolic enzymes and signaling molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dibromoaniline can be synthesized through the bromination of aniline. The process involves the reaction of aniline with bromine in the presence of a solvent such as acetic acid. The reaction conditions typically include maintaining a controlled temperature to ensure selective bromination at the 2nd and 4th positions.
Industrial Production Methods: In industrial settings, the production of this compound involves similar bromination reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibromoaniline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Coupling Reactions: It is used in palladium-catalyzed cross-coupling reactions with Grignard reagents to form new carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form this compound derivatives with different functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Coupling Reactions: Palladium catalysts and Grignard reagents are typically used under inert atmosphere conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products:
- Substituted anilines
- Coupled aromatic compounds
- Reduced derivatives of this compound
Scientific Research Applications
2,4-Dibromoaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It serves as an intermediate in the production of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
- 2,5-Dibromoaniline
- 2,6-Dibromoaniline
- 2-Bromoaniline
- 4-Bromoaniline
Comparison: 2,4-Dibromoaniline is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. Compared to 2,5-dibromoaniline and 2,6-dibromoaniline, this compound has different steric and electronic properties, making it suitable for specific synthetic applications. Its reactivity is also distinct from mono-brominated anilines like 2-bromoaniline and 4-bromoaniline, which have only one bromine substituent.
Properties
IUPAC Name |
2,4-dibromoaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSRXWYRUJCNFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060654 | |
Record name | 2,4-Dibromoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
615-57-6, 63505-64-6 | |
Record name | 2,4-Dibromoaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=615-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dibromoaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615576 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibromobenzenamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063505646 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 615-57-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88324 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenamine, 2,4-dibromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,4-Dibromoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dibromoaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.487 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,4-DIBROMOANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D6YF8BB75 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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